molecular formula C12H15BrFN3O B13432444 4-(4-Acetylpiperazin-1-yl)-3-bromo-5-fluoroaniline

4-(4-Acetylpiperazin-1-yl)-3-bromo-5-fluoroaniline

Cat. No.: B13432444
M. Wt: 316.17 g/mol
InChI Key: BLZGKVIFECSCPI-UHFFFAOYSA-N
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Description

4-(4-Acetylpiperazin-1-yl)-3-bromo-5-fluoroaniline is a complex organic compound that features a piperazine ring substituted with an acetyl group, a bromine atom, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Acetylpiperazin-1-yl)-3-bromo-5-fluoroaniline typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts The acetylation of the piperazine ring can be achieved using acetic anhydride under basic conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would typically include rigorous purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Acetylpiperazin-1-yl)-3-bromo-5-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted anilines or piperazines.

Scientific Research Applications

4-(4-Acetylpiperazin-1-yl)-3-bromo-5-fluoroaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(4-Acetylpiperazin-1-yl)-3-bromo-5-fluoroaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Acetylpiperazin-1-yl)aniline: Similar structure but lacks the bromine and fluorine atoms.

    4-(4-Acetylpiperazin-1-yl)benzoic acid: Contains a carboxylic acid group instead of the bromine and fluorine atoms.

    4-(4-Acetylpiperazin-1-yl)pyridine-2-carbonitrile: Features a pyridine ring instead of the benzene ring.

Uniqueness

4-(4-Acetylpiperazin-1-yl)-3-bromo-5-fluoroaniline is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. These halogen atoms can enhance the compound’s ability to interact with biological targets and improve its stability and solubility.

Properties

Molecular Formula

C12H15BrFN3O

Molecular Weight

316.17 g/mol

IUPAC Name

1-[4-(4-amino-2-bromo-6-fluorophenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C12H15BrFN3O/c1-8(18)16-2-4-17(5-3-16)12-10(13)6-9(15)7-11(12)14/h6-7H,2-5,15H2,1H3

InChI Key

BLZGKVIFECSCPI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2Br)N)F

Origin of Product

United States

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